3-Amino-4-methylphenylboronic acid hydrochloride

描述

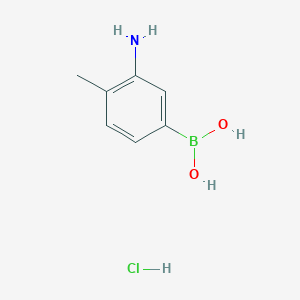

3-Amino-4-methylphenylboronic acid hydrochloride (CAS No. 22237-12-3) is an organoboron compound with the molecular formula C₇H₁₁BClNO₂ and a molecular weight of 187.43 g/mol . Structurally, it features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a methyl (-CH₃) group at the 4-position, forming a hydrochloride salt (Figure 1). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science . Its boronic acid moiety acts as a nucleophilic partner in these reactions, enabling efficient carbon-carbon bond formation under mild conditions.

Key suppliers include BerrChemical (China) and Kanto Reagents (Japan), with purity grades exceeding 97% for research and industrial applications .

属性

IUPAC Name |

(3-amino-4-methylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4,10-11H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFDOPYYSBQWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586010 | |

| Record name | (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352525-95-2 | |

| Record name | (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme and Conditions

The most documented method involves the direct amination of 4-methylpyridine-3-boronic acid using an inorganic ammonia source (e.g., ammonium sulfate, ammonium chloride, ammonium acetate, or aqueous ammonia) in the presence of a metal oxide catalyst such as copper oxide, red copper oxide, silver oxide, zinc oxide, or cobalt oxide. The reaction is typically carried out in solvents like water, methanol, ethanol, acetonitrile, or their mixtures at room temperature.

Representative Experimental Data

Mechanistic Insights

- The reaction proceeds via nucleophilic substitution where the ammonia source replaces a leaving group on the boronic acid derivative.

- Metal oxide catalysts facilitate the activation of the boronic acid and ammonia, enhancing the amination efficiency.

- Mild reaction conditions (room temperature, aqueous or mixed solvents) favor high yields and industrial scalability.

Alternative Synthetic Routes Involving Boronate Esters

Synthesis from Boronate Esters and Hydrazine

- Boronate esters such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives can be converted to primary amines via hydrazine-mediated Gabriel synthesis.

- Optimization of hydrazine equivalents and reaction time improves yields (up to ~47% in some cases).

- This method is useful for preparing boron-containing primary amines as building blocks for further functionalization.

Reduction of Formyl-Substituted Boronic Acids

- Starting from 3-formylbenzeneboronic acid, pinacol esters are formed and subsequently reduced using sodium borohydride in methanol.

- This route provides intermediates that can be further transformed into amino derivatives.

- Yields for these steps are generally high (86–97%).

Purification and Isolation

- The crude product from amination reactions is typically purified by recrystallization using ethyl acetate.

- For higher purity, preparative reverse-phase HPLC with acidic aqueous and acetonitrile eluents is employed.

- The hydrochloride salt form is obtained by treatment with aqueous HCl during or after purification.

Summary Table of Key Preparation Methods

| Method Type | Starting Material | Key Reagents & Catalysts | Solvent System | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Catalytic amination | 4-methylpyridine-3-boronic acid | Ammonia sources, CuO, Ag2O, ZnO | Water, MeOH, EtOH, ACN | RT, 1–6 h | 84–95 | Mild, scalable, high yield |

| Hydrazine-mediated Gabriel synthesis | Boronate esters (pinacol derivatives) | Hydrazine, ethanol | Ethanol | Reflux, 8 h | ~47 | Lower yield, useful for building blocks |

| Reduction of formyl boronic acids | 3-formylbenzeneboronic acid esters | NaBH4, MgSO4, pinacol | Methanol | RT | 86–97 | High yield intermediate synthesis |

Research Findings and Industrial Relevance

- The catalytic amination method using inorganic ammonia and metal oxide catalysts is favored for industrial production due to its simplicity, mild conditions, and high yields.

- The choice of catalyst and ammonia source significantly affects yield and reaction time.

- The use of mixed solvents (e.g., acetonitrile/water or methanol/water) improves solubility and reaction efficiency.

- Purification by recrystallization and preparative HPLC ensures the high purity required for pharmaceutical or advanced material applications.

化学反应分析

Types of Reactions

3-Amino-4-methylphenylboronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Catalysts like palladium or nickel are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce various amine derivatives.

科学研究应用

3-Amino-4-methylphenylboronic acid hydrochloride has a wide range of applications in scientific research :

Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: This compound is employed in the synthesis of biologically active molecules and as a building block in drug discovery.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: It serves as an intermediate in the production of various chemicals and materials.

作用机制

The mechanism of action of 3-Amino-4-methylphenylboronic acid hydrochloride involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling reactions, it acts as a boronic acid reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process . The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Structural and Molecular Comparison

Research Findings and Industrial Relevance

- Suzuki-Miyaura Coupling : The methyl-substituted derivative demonstrates superior coupling efficiency (>90% yield) in synthesizing heteroaromatic compounds compared to fluorinated or chlorinated analogs .

- Drug Development: Derivatives like 4-amino-3-fluorophenylboronic acid HCl are investigated as protease inhibitors for viral targets, leveraging fluorine’s bioisosteric properties .

- Material Science: Methyl and aminomethyl variants are incorporated into metal-organic frameworks (MOFs) for gas storage, attributed to their balanced hydrophobicity and coordination capacity .

生物活性

3-Amino-4-methylphenylboronic acid hydrochloride (3-AMB HCl) is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of 3-AMB HCl, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

3-AMB HCl has the molecular formula C₇H₁₁BClNO₂ and a molecular weight of approximately 150.97 g/mol. The compound features a boronic acid functional group attached to an aromatic ring, with an amino group at the 3-position and a methyl group at the 4-position. This configuration allows for diverse interactions with biological molecules, making it a valuable building block in organic synthesis and medicinal chemistry .

The biological activity of 3-AMB HCl is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : 3-AMB HCl can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. This property is particularly relevant in the context of cancer therapeutics, where enzyme inhibition can lead to reduced tumor growth.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways. This modulation can affect cellular processes such as apoptosis and cell proliferation .

Biological Activities

Research indicates that 3-AMB HCl exhibits several biological activities:

- Anticancer Properties : Studies have shown that 3-AMB HCl can induce apoptosis in cancer cells by activating caspase pathways. For instance, in vitro assays demonstrated that treatment with this compound led to a significant increase in apoptotic signals in various cancer cell lines, including MDA-MB-231 and Hs 578T .

-

Antimicrobial Effects : The compound has also been investigated for its potential antimicrobial properties. Its ability to disrupt bacterial cell functions suggests a promising avenue for developing new antibiotics2.

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of 3-AMB HCl on breast cancer cell lines. The results indicated that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers, specifically activated caspase-3 levels. The study concluded that 3-AMB HCl could serve as a lead compound for further development into anticancer agents due to its selective cytotoxicity against malignant cells .

常见问题

Q. What are the key considerations for synthesizing 3-amino-4-methylphenylboronic acid hydrochloride with high purity?

- Category : Synthesis & Characterization

- Methodological Answer : Synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling, where boronic acid derivatives react with halogenated aromatic precursors. Key steps include:

- Protection of the amino group to prevent side reactions during boronation.

- Optimization of reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts like boroxines, which are common in boronic acid syntheses .

- Purification via recrystallization using solvents like ethanol/water mixtures to isolate the hydrochloride salt. Purity (>97%) can be confirmed via HPLC or NMR, as referenced in analytical protocols for structurally similar compounds .

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or oxidation .

Q. How can researchers validate the structural integrity of this compound?

- Category : Analytical Chemistry

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm the presence of the boronic acid group (B-OH signals at δ ~7–9 ppm in D₂O exchange experiments) and the methyl-substituted aromatic backbone.

- FT-IR : Identify characteristic B-O (1340–1390 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.

- HPLC with UV detection : Monitor purity using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA), comparing retention times to authenticated standards .

- Elemental Analysis : Verify C/H/N/B/Cl ratios against theoretical values (e.g., C₇H₁₁BClNO₂: C 44.84%, H 5.91%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound in cross-coupling reactions?

- Category : Reaction Optimization & Data Analysis

- Methodological Answer : Discrepancies in catalytic efficiency or yield often arise from:

- Impurity profiles : Trace metals (e.g., Pd residues from prior reactions) may alter reactivity. Pre-treatment with chelating agents (e.g., EDTA) or repurification can mitigate this .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus non-polar options (toluene) to assess boronic acid stability. For example, DMSO may stabilize the boronate complex, enhancing coupling yields .

- pH control : Adjust reaction pH to 8–9 using weak bases (K₂CO₃) to deprotonate the boronic acid while avoiding decomposition of the hydrochloride salt.

Q. How can computational modeling guide the design of derivatives for enhanced bioactivity?

- Category : Computational Chemistry

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., frontier molecular orbitals) to predict reactivity in Suzuki-Miyaura couplings or interactions with biological targets (e.g., enzyme active sites).

- Molecular docking : Screen derivatives against protein databases (e.g., PDB) to identify potential binding modes for antimicrobial or anticancer applications. For example, analogous boronic acids inhibit proteasomes or β-lactamases .

- ADMET profiling : Use tools like SwissADME to predict solubility, metabolic stability, and toxicity, prioritizing candidates for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。